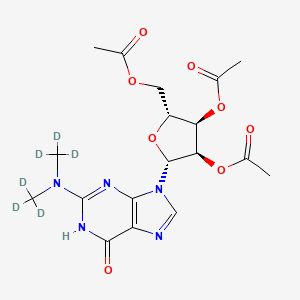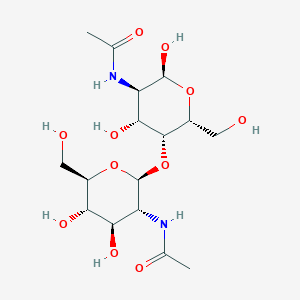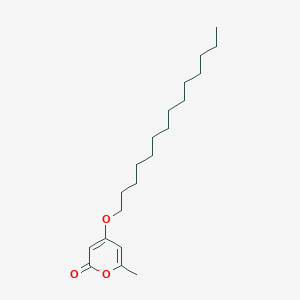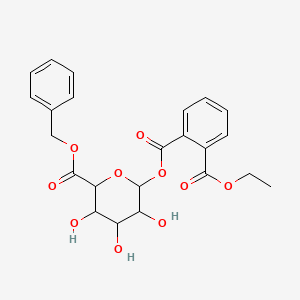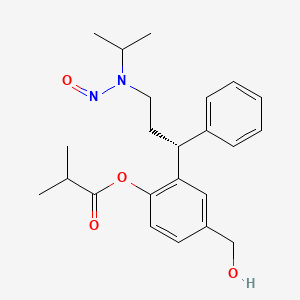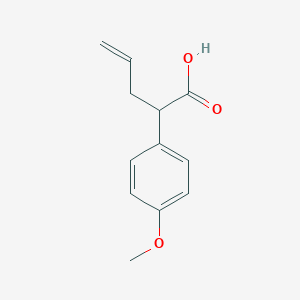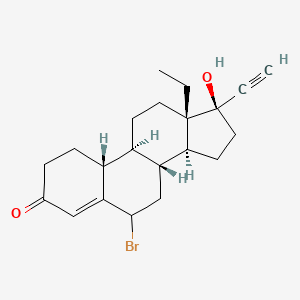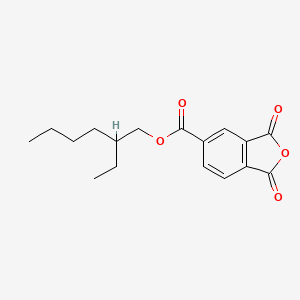
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid: is a chemical compound with the molecular formula C17H6O8 and a molecular weight of 338.22 g/mol . It is also known by its systematic name, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- . This compound is characterized by its unique structure, which includes a fused isobenzofuran ring system with carboxylic acid and dioxo functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis routes. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the isobenzofuran ring system.
Industrial Production Methods: Industrial production of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alcohols, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and diols.
Substitution: Formation of esters, amides, and thioesters.
Applications De Recherche Scientifique
Chemistry: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties .
Industry: In the industrial sector, 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used in the production of specialty chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s dioxo and carboxylic acid functionalities allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Phthalic Anhydride: A precursor in the synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid.
Isobenzofuran-1,3-dione: A structurally related compound with similar reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid Phenylmethyl Ester: A derivative with a phenylmethyl ester group.
Uniqueness: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is unique due to its specific combination of dioxo and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C17H20O5 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3 |
Clé InChI |
KTOFHUJWMIMWSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


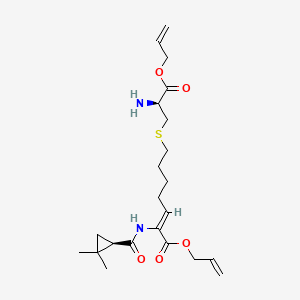
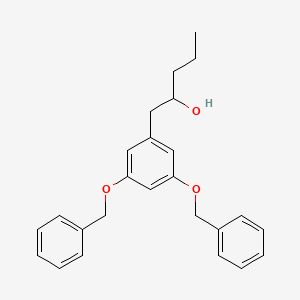
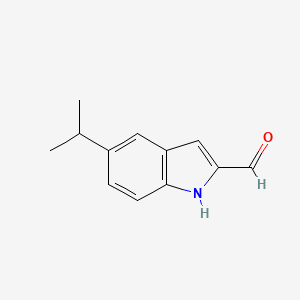
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

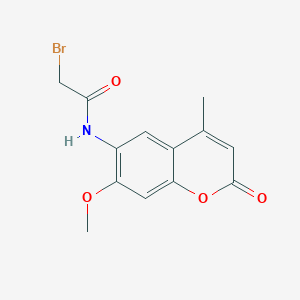
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
